![molecular formula C17H12N2O3S B2529336 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034436-81-0](/img/structure/B2529336.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

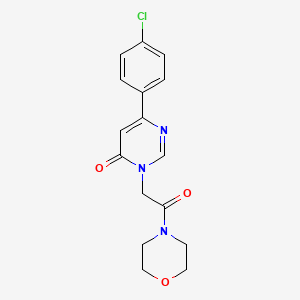

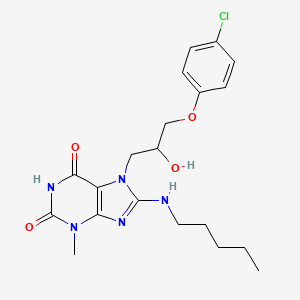

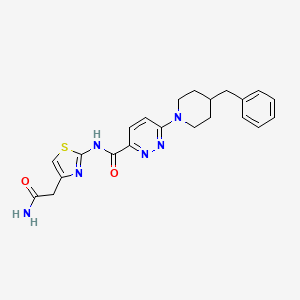

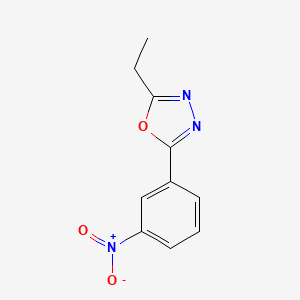

The compound "N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, which is a core structure known for its biological activity. The bifuran moiety suggests potential for interaction with biological targets, possibly through pi-pi interactions or hydrogen bonding. The benzo[d]thiazole scaffold is a common feature in molecules with anticancer properties, as seen in various synthesized derivatives that have been evaluated for their biological activities, including anticancer, antibacterial, antifungal, and diuretic effects .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives often involves the reaction of appropriate acid chlorides with amines or other nitrogen-containing nucleophiles. For example, a series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, the synthesis of N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide would likely involve a condensation reaction between a bifuran-substituted amine and benzo[d]thiazole-2-carboxylic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of the benzo[d]thiazole ring system, which is known to confer rigidity to the molecule and allow for specific interactions with biological targets. The presence of the carboxamide group is essential for the biological activity, as it can participate in hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

Benzo[d]thiazole-2-carboxamide derivatives can undergo various chemical reactions, depending on the substituents present on the molecule. For instance, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines resulted in the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . The bifuran moiety in N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide could potentially undergo electrophilic substitution reactions or act as a dienophile in Diels-Alder reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives are influenced by their molecular structure. The presence of the carboxamide group typically increases solubility in polar solvents and may enhance the molecule's ability to cross biological membranes. The bifuran moiety could contribute to the lipophilicity of the compound, affecting its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds .

科学的研究の応用

Antidepressant-like Effects

The compound N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k, which shares structural similarities with the queried compound, demonstrated antidepressant-like effects. This was evidenced through various rodent behavioral battery tests. The substance reduced immobility time, increased swimming behavior in forced swim tests, and potentiated 5-hydroxytryptamine-induced head twitch response, indicating an increase in serotonergic neurotransmission in the brain. Furthermore, it showcased anti-anhedonia effects by increasing sucrose consumption and reversing behavioral alterations in olfactory bulbectomy rats, signifying its potential as an antidepressant-like agent (Kurhe et al., 2014).

Anticancer Properties

The benzothiazole derivative compounds, including those structurally related to the requested compound, have been researched for their potential anticancer properties. For instance, derivatives like 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193) have shown promising results against various types of cancer, including lung carcinoma. They are believed to exert antineoplastic effects via a state of guanine nucleotide depletion, revealing a potential pathway for cancer treatment (Jayaram et al., 1982).

Anti-inflammatory and Antioxidant Activities

Benzofused thiazole derivatives have been highlighted for their potential as anti-inflammatory and antioxidant agents. Studies have shown that certain benzofused thiazole analogues, including those structurally similar to the queried compound, exhibit significant anti-inflammatory and antioxidant activities. These properties are advantageous for developing therapeutic agents for various conditions, including those related to inflammation and oxidative stress (Raut et al., 2020).

作用機序

将来の方向性

The development of “N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide” and similar compounds as potential antituberculosis agents is a promising area of research . Future studies could focus on further optimizing the chemical structure of these compounds to enhance their anti-TB activity and reduce their potential toxicity .

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-16(17-19-12-4-1-2-6-15(12)23-17)18-10-11-7-8-14(22-11)13-5-3-9-21-13/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGPALOCFANQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)